Product packaging for Radotinib dihydrochloride(Cat. No.:CAS No. 926037-85-6)

Radotinib dihydrochloride

Cat. No.: B560041
CAS No.: 926037-85-6
M. Wt: 567.0 g/mol
InChI Key: OFOZBNJYMHWBEF-UHFFFAOYSA-N
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Description

Contextualization within Tyrosine Kinase Inhibitor Research

Radotinib (B219) is classified as a second-generation tyrosine kinase inhibitor (TKI). patsnap.compatsnap.com Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. In certain cancers, these kinases become constitutively active, leading to uncontrolled cell division. The development of TKIs represents a significant advancement in targeted cancer therapy. mdpi.com

The first-generation TKI, imatinib (B729), revolutionized the treatment of chronic myeloid leukemia (CML), a cancer characterized by the Philadelphia chromosome. wikipedia.orgajou.ac.kr This specific chromosomal translocation results in the formation of the BCR-ABL1 fusion gene, which produces an abnormal tyrosine kinase protein responsible for the disease. patsnap.comajou.ac.kr However, resistance to imatinib, often due to mutations in the BCR-ABL1 kinase domain, necessitated the development of new inhibitors. mdpi.com Second-generation TKIs, including radotinib, were designed to be more potent and to be effective against many of the mutations that confer resistance to imatinib. patsnap.commdpi.com Radotinib, like other second-generation TKIs such as nilotinib (B1678881) and dasatinib, offers an alternative for patients who are resistant or intolerant to first-line therapy. wikipedia.orgnewdrugapprovals.org

Overview of Radotinib Dihydrochloride (B599025) as a Research Compound (e.g., IY-5511)

In the realm of scientific investigation, Radotinib dihydrochloride is often referred to by its investigational name, IY-5511 or IY5511HCL. newdrugapprovals.orgnih.govnih.gov It is an orally available compound. researchgate.net Research has primarily focused on its activity as a selective inhibitor of the BCR-ABL1 tyrosine kinase. nih.govnih.gov Preclinical studies demonstrated that radotinib is superior to imatinib in inhibiting both wild-type and some mutant forms of BCR-ABL1. ajou.ac.krnih.gov

The mechanism of action of radotinib involves binding to the ATP-binding site of the BCR-Abl kinase, which blocks its enzymatic activity and inhibits the downstream signaling pathways that drive leukemogenesis. patsnap.compatsnap.com This leads to a reduction in the proliferation of leukemic cells and an increase in apoptosis (programmed cell death). patsnap.com In addition to its primary target, BCR-ABL1, radotinib has also been shown to inhibit the platelet-derived growth factor receptor (PDGFR). newdrugapprovals.orgwikipedia.orgnih.gov

Table 1: In Vitro Inhibitory Activity of Radotinib

Target Kinase IC50 Value (nM) Cell Line
Wild-type Bcr-Abl 30.6 Ba/F3
PDGFRα 75.5
PDGFRβ 130

Data sourced from in vitro studies. caymanchem.com

Historical Development and Initial Research Focus of this compound

Radotinib was developed by Ilyang Pharmaceutical Co., Ltd. of South Korea. patsnap.comwikipedia.org The initial research and development focus for radotinib was as a treatment for Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), particularly for patients who had developed resistance or intolerance to other TKIs like imatinib. newdrugapprovals.orgwikipedia.org

Preclinical research established its potency against BCR-ABL1 and its effectiveness in cell lines expressing common BCR-ABL1 mutations, with the notable exception of the T315I mutation. nih.gov Following promising preclinical results, Phase I clinical trials were conducted to assess the compound's properties in human subjects. ajou.ac.krnih.gov Subsequently, a multinational Phase II clinical trial was completed in 2012 to further evaluate its efficacy. nih.govwikipedia.org This research confirmed that radotinib was effective in patients with chronic phase CML who were resistant or intolerant to prior TKI therapy. nih.govnih.gov In January 2012, radotinib received approval from the Korea Food and Drug Administration for the treatment of CML patients who are resistant to or intolerant of existing drugs. newdrugapprovals.org

Beyond CML, the therapeutic potential of radotinib has been explored in other hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma (MM) in preclinical and early-phase research. nih.govpatsnap.com More recently, its potential has been investigated in non-cancer-related fields, including neurodegenerative disorders like Parkinson's disease and prion diseases, based on the role of c-Abl kinase in these conditions. patsnap.commdpi.com

Table 2: Timeline of Early Radotinib Development

Year Milestone
2009 Start of a multicenter Phase II clinical trial in South Korea, India, and Thailand. scispace.com
2011 Initiation of a Phase III multinational, multi-center, randomized study for first-line indication. wikipedia.org
2012 Completion of a multi-national Phase II clinical trial. wikipedia.org
2012 Approval by the Korea Food and Drug Administration for second-line treatment of Ph+ CML. wikipedia.orgnewdrugapprovals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22ClF3N8O B560041 Radotinib dihydrochloride CAS No. 926037-85-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

926037-85-6

Molecular Formula

C27H22ClF3N8O

Molecular Weight

567.0 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride

InChI

InChI=1S/C27H21F3N8O.ClH/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38;/h3-15H,1-2H3,(H,35,39)(H,33,36,37);1H

InChI Key

OFOZBNJYMHWBEF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl

Origin of Product

United States

Molecular Mechanisms of Action and Biological Target Engagement

Bcr-Abl Tyrosine Kinase Inhibition

The Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation, possesses constitutively active tyrosine kinase activity that is central to the pathogenesis of chronic myeloid leukemia (CML). patsnap.com Radotinib (B219) was specifically designed to inhibit this aberrant kinase. patsnap.comontosight.ai

Radotinib exerts its inhibitory effect by binding to the ATP-binding site of the Bcr-Abl kinase domain. patsnap.comresearchgate.net This binding action competitively blocks the access of ATP, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that drives leukemogenesis. patsnap.com The affinity of radotinib for the Bcr-Abl kinase is a critical determinant of its potency. Docking simulations indicate that while radotinib is structurally similar to nilotinib (B1678881), it may have a different binding mode. nih.gov Both nilotinib and radotinib's high affinity for Bcr-Abl relies on a crucial hydrogen bond with the threonine residue at position 315 (T315). nih.gov This interaction is a key reason for the high potency of second-generation inhibitors compared to imatinib (B729). researchgate.net However, the T315I mutation, where threonine is replaced by isoleucine, eliminates this hydrogen bond possibility, leading to resistance. nih.govrsc.org

In vitro kinase assays have demonstrated Radotinib's potent inhibition of the wild-type Bcr-Abl1 kinase. The half-maximal inhibitory concentration (IC50) for Radotinib against wild-type Bcr-Abl1 kinase has been reported to be approximately 30.6 nM to 34 nM. nih.govtaylorandfrancis.comcaymanchem.com This indicates a high degree of potency, which is an order of magnitude greater than the first-generation inhibitor, imatinib. nih.gov This enhanced potency allows it to be effective against many common Bcr-Abl mutant clones, with the notable exception of the T315I mutation. nih.govtaylorandfrancis.com

Table 1: In Vitro Inhibitory Activity of Radotinib Against Various Kinases

Kinase Target IC50 (nM)
Wild-Type Bcr-Abl1 34 nih.govtaylorandfrancis.com
PDGFRα 75.5 nih.govtaylorandfrancis.com
PDGFRβ 130 nih.govtaylorandfrancis.com
c-Kit 1324 taylorandfrancis.com

This table presents the half-maximal inhibitory concentrations (IC50) of radotinib against several tyrosine kinases, demonstrating its high selectivity for Bcr-Abl1.

By inhibiting Bcr-Abl kinase activity, radotinib effectively reduces the phosphorylation of its downstream target proteins. ajou.ac.kr One of the key substrates used to measure this effect is the CrkL (Crk-like) protein. caymanchem.comajou.ac.krselleckchem.com Inhibition of CrkL phosphorylation serves as a reliable biomarker for the in vivo activity of Bcr-Abl inhibitors. caymanchem.com Studies have confirmed that radotinib treatment leads to a significant reduction in the phosphorylation of CrkL, demonstrating its ability to effectively block Bcr-Abl signaling within the cell. caymanchem.comajou.ac.krselleckchem.comcijournal.ru The inhibition of STAT5 phosphorylation, another downstream target, has also been observed. cijournal.ru

The ultimate consequence of Bcr-Abl inhibition by radotinib is the suppression of uncontrolled cell growth and the induction of programmed cell death (apoptosis) in cancer cells. patsnap.com Radotinib has been shown to effectively inhibit the proliferation of Bcr-Abl positive CML cell lines. nih.gov For instance, in the K562 CML cell line, radotinib significantly reduces cell viability. nih.gov Furthermore, it has been demonstrated to induce apoptosis in various multiple myeloma (MM) cell lines, such as RPMI-8226, MM.1S, U266B1, and IM-9. researchgate.netplos.org This is often accompanied by cell cycle arrest, typically at the G0/G1 phase. researchgate.netmedchemexpress.com The induction of apoptosis is mediated through the mitochondrial pathway, as evidenced by the increased levels of cleaved caspases. caymanchem.comapexbt.com

Impact on Phosphorylation of Downstream Substrates (e.g., CrkL)

Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition

In addition to its primary target, Bcr-Abl, radotinib also exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR). cancer.govwikipedia.orgnewdrugapprovals.org PDGFRs are receptor tyrosine kinases that play a significant role in cell growth, proliferation, and angiogenesis. cancer.govnih.gov

Interference with PDGFR-Mediated Signal Transduction Pathways

Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

Radotinib has been shown to modulate the JAK2/STAT3 signaling pathway, which is crucial for cell survival and proliferation in certain cancers. nih.govplos.org

Research has demonstrated that radotinib treatment can strongly suppress both the activity and the expression of Janus Kinase 2 (JAK2) proteins in various multiple myeloma (MM) cell lines. nih.govresearchgate.net This inhibitory effect on JAK2 is a key mechanism through which radotinib exerts its anti-proliferative effects. plos.org

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that is often overexpressed in cancer cells and is associated with a poor prognosis. nih.gov Radotinib has been found to effectively inhibit the STAT3 signaling pathway. nih.govmedchemexpress.com In studies on multiple myeloma cells, radotinib treatment led to a significant decrease in the activity and expression of STAT3. nih.govplos.org Further research has shown that while radotinib may not alter the basal expression level of STAT3, it significantly decreases its phosphorylation level. nih.gov

The inhibition of the STAT3 signaling cascade by radotinib leads to the downregulation of several STAT3-regulated proteins that are critical for cell survival and proliferation. nih.govplos.org Research has shown that treatment with radotinib powerfully inhibits the expression of proteins such as c-Myc, Bcl-xL, Mcl-1, cyclin D1, and cyclin D3 in multiple myeloma cells. nih.govmedchemexpress.com This reduction in STAT3-targeted proteins was observed to be dose-dependent. plos.org

Table 1: STAT3-Regulated Proteins Downregulated by Radotinib

ProteinFunctionReference
Bcl-xLSurvival factor, anti-apoptotic nih.govplos.org
Mcl-1Survival factor, anti-apoptotic nih.govplos.org
c-MycCell cycle regulator, proliferation nih.govplos.org
Cyclin D1Cell cycle regulator, G1/S transition nih.govplos.org
Cyclin D3Cell cycle regulator, G1/S transition nih.govplos.org

Inhibition of STAT3 Signaling Cascade

c-Abl Tyrosine Kinase Inhibition in Neurodegenerative Disease Research

Beyond its applications in oncology, radotinib's inhibitory action on c-Abl tyrosine kinase is being explored in the context of neurodegenerative diseases. nih.govnih.gov

The non-receptor tyrosine kinase c-Abl has been implicated in the progression of Parkinson's disease (PD) and other alpha-synucleinopathies. nih.govnih.gov Radotinib has demonstrated neuroprotective efficacy in preclinical models of Parkinson's disease. nih.govresearchgate.net In vitro studies have shown that radotinib treatment protects against neuronal toxicity induced by alpha-synuclein (B15492655) preformed fibrils (PFF), reduces the formation of Lewy body-like pathology, and inhibits the activation of c-Abl induced by these fibrils in primary cortical neurons. nih.govnih.govresearchgate.net Furthermore, administration of radotinib has been shown to inhibit c-Abl activation and prevent the loss of dopaminergic neurons in animal models. nih.gov The phosphorylation of alpha-synuclein at Y39 by c-Abl has been identified as a factor that can accelerate the aggregation of alpha-synuclein and the development of neuropathology. pnas.org

Compound Names

Role in Prion Protein Scrapie (PrPSc) Propagation Inhibition

Radotinib dihydrochloride (B599025) has demonstrated notable efficacy in inhibiting the propagation of the pathogenic scrapie isoform of the prion protein (PrPSc), a key event in the progression of fatal neurodegenerative prion diseases. researchgate.netnih.gov Research has explored this anti-prion activity across various experimental models, including prion-infected cell lines and animal models. nih.govresearchgate.net

In neuronal cell culture models, radotinib has been shown to decrease the levels of proteinase K-resistant PrPSc. nih.gov Specifically, in ZW13-2 neuronal cells infected with either the 22L or 139A scrapie strains, treatment with radotinib reduced the accumulation of PrPSc. researchgate.netmedchemexpress.com This inhibitory effect was also observed in ex vivo models using cerebellar slice cultures from hamsters and Tga20 mice infected with 22L or 263K scrapie strains. researchgate.netnih.gov

Studies in animal models have further substantiated these findings. In hamsters infected with the 263K scrapie strain, oral administration of radotinib was found to significantly prolong survival times compared to untreated control groups. researchgate.netnih.gov This extension of lifespan was accompanied by a reduction in PrPSc deposition in the brain and an amelioration of associated pathology. researchgate.net A pharmacokinetic analysis confirmed that radotinib is capable of effectively crossing the blood-brain barrier, a critical attribute for therapeutic agents targeting neurodegenerative diseases. nih.govnih.gov Interestingly, the therapeutic window for radotinib appears to be flexible, as administration initiated as late as four or eight weeks post-inoculation still resulted in a significant extension of survival time in infected hamsters. nih.govnih.gov

Table 1: Summary of Radotinib's Efficacy in Prion Disease Models

Model System Prion Strain(s) Key Findings Reference(s)
ZW13-2 Neuronal Cells 22L, 139A Reduced levels of PrPSc. medchemexpress.com, nih.gov
Cerebellar Slice Cultures 22L, 263K Inhibited PrPSc deposition. researchgate.net, nih.gov
263K-infected Hamsters 263K Prolonged survival, reduced PrPSc deposition, and ameliorated pathology. researchgate.net, nih.gov

Other Kinase Targets and Off-Target Kinase Profiling

While primarily developed as a Bcr-Abl tyrosine kinase inhibitor, radotinib exhibits activity against a range of other kinases. cancer.govwikipedia.org This multi-targeted profile contributes to its broader biological effects and is characterized through comprehensive kinase profiling assays. plos.org

Radotinib has been identified as an inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a crucial role in mitotic progression. researchgate.net In acute myeloid leukemia (AML) cells, radotinib treatment was shown to suppress the expression and activity of AURKA. researchgate.netresearchgate.net This inhibition leads to a cascade of downstream effects, including the reduced phosphorylation of Polo-like kinase 1 (PLK1), a key substrate of AURKA. researchgate.nete-century.us The disruption of the AURKA-PLK1 signaling axis contributes to defects in mitotic spindle assembly, G2/M phase cell cycle arrest, and ultimately, cytotoxicity in cancer cells. researchgate.netcancerdiagnosisprognosis.org The mechanism involves not only the direct inhibition of AURKA but also the decreased expression of essential mitotic regulators like cyclin B1. researchgate.net

LYN, a member of the Src family of tyrosine kinases, has been identified as an off-target of radotinib. nih.gov In kinase activity assays, radotinib demonstrated inhibitory action against LYN kinase. nih.gov An off-target kinase screening assay revealed that LYN kinase activity was inhibited at concentrations below 180 nM, indicating a significant interaction. nih.gov

Radotinib's selectivity has been evaluated against a panel of kinases, revealing it to be a multi-targeted inhibitor. plos.org Besides its primary target, Bcr-Abl (IC50 of 34 nM), it shows inhibitory activity against several other receptor and non-receptor tyrosine kinases. medchemexpress.comnih.gov

c-Kit: Radotinib inhibits the c-Kit receptor tyrosine kinase, although with lower potency than against Bcr-Abl. An in vitro kinase assay determined the IC50 value for radotinib against c-Kit to be 1,324 nM. plos.orgnih.gov

DDR (Discoidin Domain Receptors): Because the kinase domains of DDR1 and DDR2 share homology with Bcr-Abl, inhibitors like radotinib can show activity against them. nih.gov An off-target kinase assay confirmed that radotinib inhibits DDR kinases at concentrations below 180 nM. nih.gov

EPHB (Ephrin type-B receptor): Similar to DDR, EPHB kinases were also found to be inhibited by radotinib at concentrations below the 180 nM level in off-target screening. nih.gov

Src family kinases: Radotinib shows weak inhibitory activity against Src kinase, with an IC50 value greater than 2,000 nM. nih.gov However, as noted previously, it does inhibit the Src family member LYN at lower concentrations. nih.gov

Table 2: Kinase Inhibition Profile of Radotinib

Kinase Target IC50 / Inhibition Level Reference(s)
Bcr-Abl (wild-type) 34 nM nih.gov
c-Kit 1,324 nM nih.gov
Src >2,000 nM nih.gov
DDR Inhibited <180 nM nih.gov
EPHB Inhibited <180 nM nih.gov
LYN Inhibited <180 nM nih.gov
Aurora Kinase A Suppresses expression and activity researchgate.net, researchgate.net

Preclinical Research Methodologies and Experimental Models

In Vitro Cellular Studies

In vitro studies are fundamental in preclinical research, providing a controlled environment to investigate the direct effects of a compound on specific cell types.

The selection of appropriate cell lines is critical for modeling specific diseases. Research on Radotinib (B219) has utilized a range of human cancer cell lines, particularly for Chronic Myeloid Leukemia (CML), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM).

CML and AML Cell Lines : Studies have frequently employed cell lines such as NB4, HL60, Kasumi-1, and THP-1 to investigate the effects of Radotinib on leukemia. selleckchem.comnih.gov For instance, Kasumi-1 cells, which are sensitive to the compound, have been used extensively. researchgate.netcnjournals.com These cells are typically cultured in standard media like RPMI 1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C. selleckchem.complos.org

Multiple Myeloma (MM) Cell Lines : The anti-myeloma properties of Radotinib have been assessed using cell lines including RPMI-8226, MM.1S, U266B1, and IM-9. researchgate.netplos.orgnih.gov These suspension cells are grown in RPMI 1640 medium, with the U266B1 cell line requiring a higher concentration of FBS (15%) compared to the others (10%). plos.org

Table 1: Cell Lines Used in In Vitro Studies of Radotinib

Cell Line Disease Model Source
NB4 Acute Myeloid Leukemia (AML) selleckchem.com
HL60 Acute Myeloid Leukemia (AML) selleckchem.comnih.govnih.gov
Kasumi-1 Acute Myeloid Leukemia (AML) selleckchem.comresearchgate.net
THP-1 Acute Myeloid Leukemia (AML) selleckchem.comresearchgate.netnih.gov
RPMI-8226 Multiple Myeloma (MM) researchgate.netplos.orgnih.gov
MM.1S Multiple Myeloma (MM) researchgate.netplos.orgnih.gov
U266B1 Multiple Myeloma (MM) researchgate.netplos.orgnih.gov
IM-9 Multiple Myeloma (MM) researchgate.netplos.orgnih.gov

Beyond cancer research, Radotinib's potential in neurodegenerative diseases has been explored using specific neuronal models.

ZW13-2 Cells : The murine hippocampal neuronal cell line ZW13-2 has been instrumental in studying the anti-prion activity of Radotinib. nih.govresearcher.life These cells, infected with different scrapie strains (22L or 139A), are used to assess the compound's ability to reduce the levels of pathogenic prion protein (PrPSc). nih.govmedchemexpress.comresearchgate.net

Primary Cortical Neurons : To investigate neuroprotective effects relevant to Parkinson's disease, researchers have used primary cortical neurons. nih.gov Studies have shown that Radotinib can protect these neurons from toxicity induced by α-synuclein preformed fibrils (PFF), a key pathological agent in synucleinopathies. nih.gov

A primary goal of in vitro testing is to determine a compound's effect on cancer cell growth and survival. Various assays have demonstrated that Radotinib inhibits cell viability and proliferation in a dose-dependent manner.

Dose-Dependent Inhibition : In multiple myeloma cell lines (RPMI-8226, MM.1S, U266B1, and IM-9), Radotinib induced significant cytotoxicity in a dose-dependent fashion, with IC50 values (the concentration required to inhibit 50% of cell growth) for a 72-hour treatment ranging from 10 μM to 100 μM. plos.org Similarly, dose-dependent inhibition of cell viability was observed in AML cell lines like Kasumi-1 and HL60. nih.govresearchgate.net

Assay Methods : Cell viability is commonly measured using assays like the MTS assay or those utilizing CellTiter 96 solution, which quantify metabolic activity. selleckchem.comresearchgate.net Proliferation can be assessed through methods like BrdU (bromodeoxyuridine) incorporation assays, which measure DNA synthesis. plos.org

Table 2: IC50 Values of Radotinib in Multiple Myeloma Cell Lines (72h Treatment)

Cell Line IC50 Value Source
RPMI-8226 10 μM plos.org
MM.1S 100 μM plos.org
U266B1 100 μM plos.org
IM-9 100 μM plos.org

Radotinib's anti-cancer effects are largely attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.

Apoptosis Induction : A hallmark of apoptosis is the externalization of phosphatidylserine, which is detected by Annexin V staining. Studies have consistently shown that Radotinib treatment leads to a dose-dependent increase in Annexin V-positive cells in both MM and AML cell lines. researchgate.netplos.orgnih.gov This process involves the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (MMP) and the activation of effector caspases. nih.govaacrjournals.orgdntb.gov.ua

Caspase Activation : Radotinib treatment has been shown to induce the activation of caspase-3, a key executioner of apoptosis. nih.govaacrjournals.org The cleavage and activation of other caspases, such as caspase-7 and caspase-9, have also been reported, confirming the engagement of the caspase cascade. aacrjournals.orgglpbio.com

Cell Cycle Arrest : Flow cytometry analysis has revealed that Radotinib can arrest the cell cycle, primarily in the G0/G1 phase. plos.orgglpbio.com This arrest prevents cells from entering the synthesis (S) phase, thereby inhibiting proliferation. researchgate.net In MM and AML cells, this G0/G1 arrest is associated with the induction of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 and the inhibition of CDK2 and cyclin E. researchgate.netplos.org

In AML, a key therapeutic strategy is to induce malignant blasts to differentiate into mature, non-proliferating cells. Radotinib has been shown to promote this process.

CD11b Expression : The expression of the cell surface marker CD11b is a recognized indicator of myeloid differentiation. oncotarget.complos.org In vitro studies have demonstrated that Radotinib treatment significantly induces the expression of CD11b in various AML cell lines, including NB4, THP-1, and Kasumi-1, indicating its potential as a differentiation-inducing agent. selleckchem.comresearchgate.net Radotinib has also been observed to induce apoptosis in these newly differentiated CD11b+ cells. researchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest Analysis (e.g., Annexin V positivity, G0/G1 phase arrest, Caspase-3 activation, Mitochondrial Membrane Potential Loss)

Ex Vivo Organotypic Culture Models

Ex vivo organotypic cultures bridge the gap between in vitro cell culture and in vivo animal models by maintaining the three-dimensional architecture and cellular heterogeneity of a tissue. This model has been particularly valuable for studying Radotinib in the context of neurodegenerative disease.

Cerebellar Slice Cultures : To study prion diseases, researchers have used organotypic cerebellar slice cultures from hamsters and Tga20 mice. nih.govresearchgate.net These slices, which can be maintained for several weeks, were infected with scrapie strains and then treated with Radotinib. researchgate.net The results showed that Radotinib could inhibit the propagation of pathogenic prions (PrPSc) in this complex ex vivo environment in a dose-dependent manner, highlighting its therapeutic potential beyond oncology. nih.govresearcher.life

Cerebellar Slice Culture Models (e.g., Tga20 mouse, hamster cerebellar tissue)

Ex vivo cerebellar slice culture models have been instrumental in studying the effects of radotinib on neurodegenerative processes, particularly in the context of prion diseases. These models offer a platform that bridges the gap between in vitro cell lines and complex in vivo systems.

Researchers have established organotypic slice cultures from the cerebella of Tga20 mice, which are transgenic mice overexpressing mouse prion protein (PrP), and from hamsters. mdpi.comnih.gov These slices are then infected with scrapie strains, such as 22L or 263K, to induce prion pathology. mdpi.comresearcher.lifenih.govresearchgate.net This methodology allows for the long-term observation of prion propagation and the evaluation of therapeutic interventions in a setting that maintains the complex cellular architecture of the cerebellum. mdpi.com

Evaluation of Pathological Protein Accumulation (e.g., PrPSc deposition)

A primary endpoint in the cerebellar slice culture models is the assessment of pathological prion protein (PrPSc) accumulation. Following infection and treatment with radotinib, the tissue cultures are analyzed to quantify the levels of PrPSc, the disease-associated isoform of the prion protein.

Studies have consistently shown that treatment with radotinib significantly inhibits the deposition of PrPSc in these ex vivo models. researcher.liferesearchgate.net In Tga20 cerebellar slices infected with the 22L scrapie strain, radotinib treatment reduced PrPSc propagation. mdpi.com Similarly, in hamster cerebellar slices infected with the 263K scrapie strain, radotinib demonstrated a dose-dependent reduction in PrPSc levels. mdpi.comresearchgate.net These findings are typically confirmed using Western blotting techniques after proteinase K digestion, which specifically degrades the normal cellular prion protein (PrPC) but not the resistant PrPSc form. nih.govresearchgate.net

In Vivo Animal Models

In vivo animal models are critical for evaluating the systemic effects, efficacy, and neuroprotective capabilities of radotinib in a whole-organism context.

Xenograft Models of Hematological Malignancies (e.g., Nude Mice implanted with IM-9 cells)

To investigate the anti-cancer properties of radotinib, particularly for hematological malignancies like multiple myeloma, xenograft models are employed. In these models, immunocompromised mice, such as athymic nude mice, are subcutaneously or intraperitoneally implanted with human cancer cell lines. nih.govmedchemexpress.com

Specifically, nude mice implanted with IM-9 multiple myeloma cells have been used to assess the in vivo efficacy of radotinib. nih.govmedchemexpress.comresearchgate.net Research has shown that administration of radotinib significantly suppresses the growth of these tumors in the xenograft model. nih.govresearchgate.net

Prion Disease Models (e.g., Scrapie-infected hamsters)

Animal models of prion disease are essential for testing potential therapeutics. Hamsters infected with specific strains of scrapie, such as the 263K strain, are a well-established model for these studies. researcher.liferesearchgate.net Following intraperitoneal injection with the scrapie agent, the animals develop progressive neurological symptoms. nih.gov

In this model, intragastric treatment with radotinib has been shown to prolong the survival times of the infected hamsters compared to untreated control groups. researcher.lifenih.govresearchgate.net The survival benefit was observed with various concentrations of radotinib. nih.gov

Alpha-Synucleinopathy Models (e.g., α-synuclein PFF-induced Parkinson's Disease mouse models)

To explore the neuroprotective potential of radotinib in the context of Parkinson's disease and related α-synucleinopathies, researchers utilize models where pathological α-synuclein is introduced into the brain. The injection of α-synuclein preformed fibrils (PFFs) into the mouse brain induces a progressive pathology that mimics key features of Parkinson's disease, including the formation of Lewy body-like inclusions. researchgate.netnih.govgoogle.comnih.gov

In these α-synuclein PFF-induced mouse models, the administration of radotinib has been shown to be neuroprotective. nih.govnih.gov Treatment with the compound protects against neuronal toxicity and reduces the pathological accumulation of α-synuclein. nih.govgoogle.com

Assessment of Disease Progression Markers and Pathological Lesions in Animal Tissues

A crucial component of in vivo studies is the detailed analysis of animal tissues to assess disease progression and the impact of the therapeutic agent. This involves a variety of histological and biochemical techniques.

In the scrapie-infected hamster models, brain tissues are examined for the presence of PrPSc deposition and spongiform changes. Immunohistochemical staining has confirmed that radotinib treatment leads to reduced PrPSc levels in the brains of infected hamsters. nih.govresearchgate.net

In the α-synucleinopathy mouse models, brain sections, particularly from the substantia nigra and striatum, are analyzed for several markers. This includes quantifying the loss of dopaminergic neurons (typically identified by tyrosine hydroxylase staining) and assessing the extent of neuroinflammation by measuring the activation of microglia and astrocytes. researchgate.netnih.govresearchgate.net Studies have demonstrated that radotinib administration prevents the loss of dopaminergic neurons and reduces neuroinflammatory responses following α-synuclein PFF-induced toxicity. nih.govnih.gov Furthermore, behavioral tests are conducted to assess improvements in motor deficits. nih.gov In xenograft models, tumor tissues are analyzed for markers of cell proliferation and apoptosis, such as TUNEL staining, to confirm the anti-tumor effects of radotinib. medchemexpress.comnih.gov

Data Tables

Table 1: Summary of Radotinib's Effects in Preclinical Prion Disease Models

Model TypeSpecific ModelKey FindingsCitations
Ex Vivo Tga20 Mouse Cerebellar Slices (22L Scrapie)Reduced PrPSc propagation. mdpi.com
Hamster Cerebellar Slices (263K Scrapie)Dose-dependent reduction of PrPSc deposition. mdpi.comresearchgate.net
In Vivo Scrapie-infected Hamsters (263K Strain)Prolonged survival times; Reduced PrPSc deposition in the brain. nih.govresearcher.lifenih.govresearchgate.net

Table 2: Summary of Radotinib's Effects in Other Preclinical Models

Disease ModelSpecific ModelKey FindingsCitations
Hematological Malignancy Nude Mice with IM-9 XenograftsSignificantly suppressed tumor growth. nih.govmedchemexpress.comresearchgate.net
Alpha-Synucleinopathy α-synuclein PFF-induced Mouse ModelProtected against neuronal toxicity; Reduced α-synuclein pathology; Prevented dopaminergic neuron loss; Reduced neuroinflammation; Improved behavioral deficits. researchgate.netnih.govgoogle.comnih.gov

Analysis of Pharmacodynamic Markers in Preclinical Animal Studies

In preclinical evaluations of radotinib, a key focus is the assessment of its pharmacodynamic (PD) effects, which provide insights into the molecular mechanisms through which the compound exerts its therapeutic activity. These studies are critical for establishing a link between drug exposure and biological response, thereby guiding the design of clinical trials.

A significant area of investigation has been the effect of radotinib on key signaling proteins. For instance, in a preclinical mouse model of Parkinson's disease, radotinib administration was shown to inhibit the activation of c-Abl, a non-receptor tyrosine kinase. nih.gov This was evidenced by a reduction in the phosphorylation of c-Abl at Tyr245. nih.gov Furthermore, radotinib treatment led to a decrease in the levels of phosphorylated α-synuclein at Ser129, a pathological hallmark of the disease. nih.gov These findings suggest that radotinib's neuroprotective effects are mediated, at least in part, through the modulation of these specific signaling pathways. nih.gov

In the context of hematological malignancies, studies in multiple myeloma (MM) models have demonstrated that radotinib can suppress the STAT3 signaling pathway. plos.org This was observed through a reduction in phosphorylated STAT3-positive cells in tumor tissues. plos.org Additionally, radotinib treatment resulted in an increased number of TUNEL-positive cells, indicating an induction of apoptosis in the tumor. plos.org

The following table summarizes the key pharmacodynamic markers analyzed in preclinical animal studies of radotinib:

IndicationAnimal ModelPharmacodynamic MarkerObserved Effect
Parkinson's Diseaseα-synuclein PFF mouse modelPhosphorylated c-Abl (pY245)Decreased
Parkinson's Diseaseα-synuclein PFF mouse modelPhosphorylated α-synuclein (pS129)Decreased
Multiple MyelomaXenograft mouse modelPhospho-STAT3-positive cellsDecreased
Multiple MyelomaXenograft mouse modelTUNEL-positive cellsIncreased

Analytical Methodologies in Preclinical Research

High Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Compound Quantification in Biological Matrices

The accurate quantification of radotinib in biological matrices such as plasma is fundamental for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. mdpi.com

A validated HPLC-MS/MS method has been developed for the determination of radotinib in human plasma. nih.govresearchgate.net This method typically involves a liquid-liquid extraction step to isolate the drug from plasma proteins, followed by chromatographic separation and mass spectrometric detection. nih.gov The specific transition of m/z 531 to 290 is monitored for radotinib. nih.gov For internal standardization, a compound with similar physicochemical properties, such as amlodipine (B1666008) (monitoring the transition of m/z 409 to 238), is often used to ensure accuracy and precision. nih.gov

The validation of these methods encompasses several key parameters:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The calibration curves for radotinib in plasma have been shown to be linear over a concentration range of 5–3,000 ng/mL, with correlation coefficients (r) greater than 0.998. nih.govresearchgate.net

Sensitivity: The lower limit of quantification (LLOQ) for radotinib in plasma has been established at 5 ng/mL. nih.gov

Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple quality control levels to ensure the reliability of the measurements. nih.gov

Recovery and Stability: The efficiency of the extraction process and the stability of the analyte under various storage and processing conditions are thoroughly evaluated. nih.gov

The development of such robust analytical methods is crucial for supporting both preclinical and clinical pharmacokinetic investigations of radotinib. nih.govresearchgate.net

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a cornerstone technique in preclinical studies of radotinib, enabling the detailed analysis of protein expression and phosphorylation status. This method allows researchers to dissect the molecular pathways affected by the drug.

In studies related to neurodegenerative diseases, Western blotting has been instrumental in demonstrating radotinib's mechanism of action. For example, in cultured cortical neurons treated with α-synuclein preformed fibrils (PFF), Western blot analysis revealed that radotinib significantly decreased the activation of c-Abl, as measured by the levels of phospho-Tyr245 c-Abl. nih.gov It also showed a reduction in the phosphorylation of α-synuclein at tyrosine 39 (pY39), a modification linked to increased aggregation and toxicity. nih.gov

Similarly, in the context of cancer research, Western blotting has been used to investigate the effects of radotinib on signaling pathways in multiple myeloma (MM) cells. These analyses have shown that radotinib treatment leads to a dose-dependent decrease in the phosphorylation of STAT3, a key protein involved in cell proliferation and survival. researchgate.net Furthermore, it has been observed that radotinib can reduce both the activation and expression of c-Abl in MM cell lines. researchgate.net

In studies of acute myeloid leukemia (AML), Western blotting showed that radotinib dose-dependently decreased the phosphorylation of the LYN kinase at its Y416 active site in NB4 cells. scienceopen.com

The following table provides examples of proteins and their phosphorylation sites analyzed by Western blotting in preclinical radotinib research:

Cell/Tissue ModelTarget ProteinPhosphorylation Site
Cultured cortical neuronsc-AblTyr245
Cultured cortical neuronsα-synucleinTyr39
Multiple Myeloma cellsSTAT3Not specified
Multiple Myeloma cellsc-AblNot specified
Acute Myeloid Leukemia (NB4) cellsLYNY416

Immunostaining and Immunohistochemistry for Tissue and Cellular Analysis

Immunostaining and immunohistochemistry (IHC) are powerful techniques used to visualize the localization and expression of specific proteins within cells and tissues, providing crucial spatial context to the molecular data obtained from methods like Western blotting. windows.netnih.gov

In preclinical models of Parkinson's disease, IHC has been used to assess the pathological changes in the brain. For instance, immunostaining for phosphorylated α-synuclein (pS129) in the substantia nigra pars compacta (SNpc) of mice treated with α-synuclein PFFs revealed a reduction in this pathological marker in animals that received radotinib. nih.gov Additionally, IHC for Iba-1, a marker for microglia, has been used to evaluate neuroinflammation, showing that radotinib can restore α-synuclein PFF-induced neuroinflammation. nih.gov

In prion disease models, IHC with an anti-PrP antibody (3F4) has been employed to visualize the deposition of the pathogenic prion protein (PrPSc) in brain tissue. mdpi.com Studies in scrapie-infected hamsters have shown that radotinib treatment reduces PrPSc deposition. mdpi.com

In multiple myeloma research, IHC has been used to confirm the in vivo effects of radotinib on signaling pathways. For example, in tumor tissues from xenograft models, a dramatic reduction in phospho-STAT3-positive cells was observed following radotinib treatment, corroborating the findings from Western blotting. plos.org

These immunohistochemical analyses provide compelling visual evidence of radotinib's effects on key pathological and signaling molecules within the relevant tissue microenvironment.

Mechanisms of Compound Resistance and Strategies to Overcome Them in Preclinical Research

Analysis of Bcr-Abl Mutation Profiles and Sensitivity to Radotinib (B219) Dihydrochloride (B599025)

The primary mechanism of resistance to TKIs in CML is the acquisition of point mutations within the Bcr-Abl kinase domain, which can impair drug binding. haematologica.orgnih.gov Radotinib was developed to be effective against wild-type Bcr-Abl and many of the common mutations that confer resistance to imatinib (B729). haematologica.orgnih.gov

In vitro kinase assays have shown that radotinib has a half-maximal inhibitory concentration (IC50) of 34 nM against wild-type Bcr-Abl kinase. nih.govhaematologica.org It effectively inhibits the proliferation of cells with common Bcr-Abl mutations, with some exceptions. nih.govnih.gov A significant challenge for radotinib, similar to other second-generation TKIs like nilotinib (B1678881), is the T315I mutation. nih.govnih.gov This "gatekeeper" mutation, where threonine is replaced by isoleucine at position 315, prevents radotinib from binding effectively to the ATP-binding pocket of the Bcr-Abl kinase. nih.gov Preclinical studies have confirmed that even at high concentrations, radotinib does not significantly inhibit the kinase activity of the T315I mutant. nih.gov

Beyond the T315I mutation, preclinical sensitivity profiling has identified other mutations that confer varying degrees of resistance to radotinib. Mutations at positions 250, 253, 255, and 359 are predicted to cause significant resistance. nih.gov For instance, mutations such as G250E, Y253H, and E255V show reduced sensitivity to radotinib. nih.gov Conversely, mutations at positions 244, 317, 351, and 396 are expected to have little to no impact on radotinib's efficacy. nih.gov It has also been noted that certain compound mutations, where more than one mutation is present, can lead to high-level resistance to radotinib. nih.govnih.gov The resistance profile of radotinib is nearly identical to that of nilotinib, which is attributed to the structural similarity between the two molecules. nih.gov

Table 1: In Vitro Sensitivity of Bcr-Abl Mutants to Radotinib and Nilotinib

Cell Line (Bcr-Abl Mutant) Radotinib IC50 (nM) Nilotinib IC50 (nM) Predicted Sensitivity to Radotinib
Native 30.6 32.5 Sensitive
M244V 50.8 55.6 Sensitive
G250E 472.7 306.5 Reduced Sensitivity
Y253H 2804.0 1719.3 Resistant
E255V 1618.7 897.2 Resistant
V299L 106.4 74.4 Sensitive
T315I >2000 >10000 Highly Resistant
F317L 200.1 100.5 Reduced Sensitivity
M351T - - Sensitive
F359C 569.8 370.0 Reduced Sensitivity
F359V - - Resistant

Data sourced from preclinical studies. nih.gov

Identification of Novel Resistance Pathways in Preclinical Cell Models

While Bcr-Abl mutations are a primary driver of resistance, preclinical studies have also identified Bcr-Abl-independent mechanisms. nih.govmdpi.com In these scenarios, leukemic cells become resistant to TKI therapy without acquiring mutations in the Bcr-Abl kinase domain. These alternative resistance pathways often involve the activation of other cellular signaling cascades that promote cell survival and proliferation, thereby bypassing the inhibitory effect of radotinib on Bcr-Abl. nih.govdiva-portal.org

Preclinical models have shown that the upregulation of alternative signaling pathways, such as the SRC family kinases, JAK/STAT, and PI3K/AKT/mTOR pathways, can contribute to TKI resistance. nih.govmdpi.com For example, the overexpression of SRC family kinases like LYN and HCK has been linked to CML resistance, as they can provide a compensatory survival signal when Bcr-Abl is inhibited. nih.gov Similarly, the activation of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival, can also lead to resistance against TKIs. uroonkolojibulteni.comnih.gov Autophagy, a cellular process of self-digestion, has also been implicated in TKI resistance, as it can help cancer cells survive the metabolic stress induced by these drugs. mdpi.com

Preclinical Evaluation of Combination Therapeutic Strategies

To overcome resistance to radotinib, preclinical research has focused on evaluating combination therapies. The goal of these strategies is to either target the resistant Bcr-Abl mutants or to inhibit the alternative survival pathways that are activated in resistant cells.

One approach to combat resistance is to combine radotinib with other TKIs that have different binding mechanisms or sensitivity profiles. nih.gov Preclinical studies have explored the combination of different TKIs to suppress the emergence of drug-resistant Bcr-Abl mutations. nih.gov For example, combining an ATP-competitive inhibitor like radotinib with an allosteric inhibitor such as asciminib (B605619), which binds to a different site on the Bcr-Abl protein, has been proposed as a strategy to overcome resistance mutations. dovepress.com This combination could be effective against a wider range of mutations, including those that are resistant to single-agent therapy. mdpi.com In preclinical models, combining nilotinib with asciminib completely eradicated the leukemic clone, preventing mutational escape. frontiersin.org Given the similarity between radotinib and nilotinib, a similar synergistic effect could be anticipated.

Combining radotinib with traditional chemotherapeutic agents is another strategy that has been evaluated in preclinical models. In a study investigating the effects of combining radotinib with cytarabine (B982) (Ara-C) in acute myeloid leukemia (AML) cells, a synergistic anti-cancer effect was observed. researchgate.netnih.gov The combination of radotinib and cytarabine was found to induce apoptosis (programmed cell death) through the mitochondrial pathway. researchgate.netnih.gov This was evidenced by an increase in Annexin V-positive cells, cytosolic cytochrome C, and the pro-apoptotic protein Bax. researchgate.netnih.gov Furthermore, the combination treatment led to a G0/G1 phase cell cycle arrest by inducing CDK inhibitors like p21 and p27 and inhibiting CDK2 and cyclin E. researchgate.netnih.gov These findings suggest that combining radotinib with conventional chemotherapy could be a potent strategy for treating certain leukemias. researchgate.netnih.gov The combination was also shown to sensitize AML cells to other chemotherapeutic agents like daunorubicin (B1662515) and idarubicin. nih.govnih.gov

Given the role of alternative signaling pathways in radotinib resistance, a promising strategy is to combine radotinib with inhibitors that target these complementary pathways. nih.govmdpi.com Preclinical studies have shown that targeting pathways like JAK/STAT or PI3K/AKT/mTOR can enhance the efficacy of TKIs. frontiersin.orgoncotarget.com For example, the JAK2 inhibitor ruxolitinib, when combined with nilotinib, has shown promising preclinical evidence of synergy by effectively reducing the viability and proliferation of CML CD34+ cells. frontiersin.org This combination further downregulated the levels of phosphorylated JAK2 and STAT5. frontiersin.org Similarly, inhibiting the PI3K/AKT/mTOR pathway has been shown to be an effective strategy to overcome resistance in various cancers. oncotarget.commdpi.com Combining radotinib with an inhibitor of this pathway could potentially re-sensitize resistant cells or prevent the emergence of resistance by blocking this key survival pathway.

Drug Repurposing and Novel Therapeutic Applications in Preclinical Research

Neurodegenerative Disease Research

Anti-Prion Activity

Radotinib (B219) has demonstrated notable anti-prion properties in several preclinical models. In prion-infected neuronal cell lines, treatment with radotinib led to a reduction in the levels of the disease-causing scrapie prion protein (PrPSc). researchgate.netresearchgate.net This effect is believed to be linked to the inhibition of the c-Abl tyrosine kinase, which plays a role in prion propagation. researchgate.netnih.gov

Animal studies have further substantiated these findings. In hamster models of scrapie, oral administration of radotinib resulted in a prolonged survival time compared to untreated controls. researchgate.netnih.gov The treatment also led to reduced PrPSc deposition in the brain. researchgate.netnih.gov These studies suggest that radotinib could be a candidate for further investigation as a therapeutic agent for prion diseases. researchgate.netnih.govnih.gov

Table 1: Preclinical Findings of Radotinib's Anti-Prion Activity

Model System Key Findings Citations
Prion-infected neuronal cell lines Reduction of PrPSc levels researchgate.netresearchgate.net

Neuroprotective Effects in Parkinson's Disease Models

Radotinib has shown significant neuroprotective effects in preclinical models of Parkinson's disease. nih.govnih.gov The pathology of Parkinson's is characterized by the accumulation of α-synuclein protein and the loss of dopamine-producing neurons. Radotinib has been found to ameliorate α-synuclein pathology by reducing its aggregation. nih.govfrontiersin.org

This therapeutic effect is attributed to its ability to inhibit c-Abl kinase, which is involved in the pathological processes of the disease. nih.govnih.gov By inhibiting c-Abl, radotinib helps prevent the loss of dopaminergic neurons and suppresses neuroinflammation, a key component of Parkinson's disease progression. nih.govnih.govmdpi.com In mouse models, radotinib treatment has been shown to protect against α-synuclein-induced neuronal toxicity and improve motor deficits. nih.gov

Table 2: Neuroprotective Effects of Radotinib in Parkinson's Disease Models

Investigated Aspect Observed Effects Citations
α-synuclein pathology Amelioration of α-synuclein aggregation nih.govfrontiersin.org
Dopaminergic neuron loss Prevention of neuron loss nih.govnih.gov
Neuroinflammation Suppression of neuroinflammatory responses nih.govnih.govmdpi.com

Exploration in Other Malignancies

Acute Myeloid Leukemia (AML) Research

Preclinical research has indicated that radotinib may have therapeutic potential in Acute Myeloid Leukemia (AML). Studies have shown that radotinib can decrease the viability of AML cells in a dose-dependent manner. plos.org The compound has been observed to induce differentiation in some AML cell lines, a process where cancer cells mature and stop dividing uncontrollably. plos.org Furthermore, radotinib has been shown to induce apoptosis, or programmed cell death, in AML cells. plos.orgplos.org This is achieved through mechanisms such as the activation of caspase-3, a key protein in the apoptotic pathway. plos.org

Table 3: Preclinical Research Findings of Radotinib in AML

Research Area Key Findings Citations
Cytotoxicity Decreased viability of AML cells plos.org
Differentiation Induction Induced differentiation in some AML cell lines plos.org

Multiple Myeloma (MM) Research

Radotinib has demonstrated antiproliferative and pro-apoptotic effects in preclinical models of Multiple Myeloma (MM). plos.orgnih.gov The drug has been shown to induce a significant cytotoxic effect on various MM cell lines in a dose-dependent manner. plos.org The mechanism of action involves the induction of apoptosis, confirmed by an increase in Annexin V-positive cells, and the disruption of the mitochondrial membrane potential. nih.gov Radotinib also suppresses the STAT3 signaling pathway, which is crucial for the proliferation and survival of MM cells. plos.org In xenograft animal models, radotinib has been shown to significantly suppress MM cell growth. nih.gov

Table 4: Preclinical Effects of Radotinib in Multiple Myeloma

Effect Detailed Finding Citations
Antiproliferative Effects Dose-dependent cytotoxic effect on MM cell lines, suppression of STAT3 signaling plos.org
Pro-apoptotic Effects Induction of apoptosis via mitochondrial-dependent pathway, increase in Annexin V-positive cells nih.gov

Potential in Solid Tumor Research

Preliminary research suggests that radotinib may also have therapeutic applications in solid tumors. One study has shown that radotinib can enhance the cytotoxicity of natural killer (NK) cells against various solid cancer cell lines, including lung, breast, and melanoma cells. nih.gov This suggests an indirect anti-tumor effect by boosting the innate immune response. nih.gov While direct cytotoxic effects on solid tumor cells were not the primary focus of this particular study, the enhancement of NK cell activity points to a potential role for radotinib in the treatment of solid malignancies. nih.gov

Table 5: Compound Names Mentioned in the Article

Compound Name
Radotinib dihydrochloride (B599025)
α-synuclein
PrPSc
c-Abl
STAT3
caspase-3

Structural Activity Relationships and Compound Optimization for Research Purposes

Analysis of Molecular Structure and Target Binding Characteristics

Radotinib (B219), chemically known as 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide, possesses a complex molecular structure that is key to its biological activity. ontosight.ai Its structure is characterized by several key functional groups, including a benzamide, an imidazole, and a pyrimidine (B1678525) ring, which contribute to its specificity and potency as a kinase inhibitor. ontosight.ai Radotinib exerts its primary effect by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein central to the pathogenesis of certain leukemias. ontosight.aipatsnap.com It also shows inhibitory activity against the platelet-derived growth factor receptor (PDGFR). newdrugapprovals.orgwikipedia.orgdrugcentral.org

The binding of radotinib to its target, the Bcr-Abl kinase, is a highly specific interaction. It selectively binds to the ATP-binding site of the kinase, thereby blocking its activity and preventing the downstream signaling pathways that lead to cell proliferation. patsnap.com In vitro studies have demonstrated that radotinib binds to Bcr-Abl1 and reduces the phosphorylation of CrkL, a downstream target protein. nih.govselleck.co.jphaematologica.org Molecular dynamics simulations have revealed that radotinib's binding mode within the ABL1 kinase domain is similar, yet subtly different, from that of nilotinib (B1678881), another tyrosine kinase inhibitor. nih.gov This difference in binding is attributed to the distinct chemical structures of the two compounds. nih.gov

The inhibitory concentration (IC50) of radotinib against wild-type Bcr-Abl1 kinase is 34 nM. nih.govselleck.co.jpnih.govmedchemexpress.com This indicates a high potency. Its selectivity for Bcr-Abl over other kinases is also a notable feature. For instance, its IC50 values for c-kit and PDGFRβ are significantly higher, at 1324 nM and 130 nM, respectively, highlighting its targeted action. nih.govnih.gov

Target ProteinIC50 (nM)
Wild-type BCR-ABL134
c-kit1324
PDGFRα75.5
PDGFRβ130
SRC>2000

This table summarizes the in vitro inhibitory concentrations (IC50) of radotinib against various protein kinases. Data sourced from nih.govnih.gov.

Rational Design of Radotinib Dihydrochloride (B599025) Analogs for Improved Potency or Selectivity in Research

The rational design of analogs of radotinib dihydrochloride is a key strategy for developing compounds with improved potency, selectivity, and the ability to overcome resistance mechanisms. A primary motivation for creating these analogs is to address mutations in the Bcr-Abl kinase domain that confer resistance to existing inhibitors, such as the T315I mutation. patsnap.com While radotinib is effective against many common mutant clones of Bcr-Abl1, it is not effective against the T315I mutation. nih.govselleck.co.jp

The structural similarity of radotinib to nilotinib provides a basis for the rational design of new derivatives. nih.gov The key structural difference between radotinib and nilotinib lies in the substitution on the pyrimidine ring. nih.gov This region of the molecule presents a prime target for modification to enhance binding affinity and overcome resistance. Research efforts in this area focus on synthesizing derivatives with altered substituents on the pyrimidine and other rings to explore their impact on kinase inhibition.

For example, studies have compared the efficacy of radotinib and nilotinib against various single and compound mutations in the Bcr-Abl kinase. While radotinib shows comparable potency to nilotinib against many mutants, nilotinib is significantly more potent against several specific mutations, including G250E, Y253H, and E255V. nih.gov This suggests that modifications to the radotinib scaffold to mimic certain structural features of nilotinib could lead to analogs with a broader spectrum of activity against resistant mutants.

Bcr-Abl1 MutantRadotinib IC50 (nM)Nilotinib IC50 (nM)
G250E472.7306.5
Y253H2804.01719.3
E255V1618.7897.2
V299L106.474.4
F317L200.1100.5
F359C569.8370.0

This table compares the in vitro potency (IC50) of radotinib and nilotinib against various Bcr-Abl1 kinase domain mutations. Data sourced from nih.gov.

Computational Modeling and Drug Discovery Approaches for Derivative Compounds

Computational modeling plays a pivotal role in the discovery and optimization of radotinib derivatives. Techniques such as molecular docking and molecular dynamics simulations are employed to predict the binding modes and affinities of new analogs to the Bcr-Abl kinase. nih.gov These in silico methods allow for the rapid screening of large virtual libraries of compounds, prioritizing those with the most promising characteristics for synthesis and experimental testing.

Molecular docking studies have been used to investigate the binding interactions of radotinib with the ABL1 kinase domain. nih.gov These studies have helped to elucidate the key hydrogen bonding networks and electrostatic interactions that stabilize the drug-protein complex. nih.gov By understanding these interactions, researchers can design new molecules with modifications that are predicted to enhance binding.

Furthermore, computational approaches are instrumental in understanding the structural basis of drug resistance. By modeling the effects of mutations on the kinase's structure and its interaction with inhibitors, scientists can rationally design new drugs that are less susceptible to these resistance mechanisms. This structure-based drug design approach has been central to the development of second and third-generation kinase inhibitors. acs.org The insights gained from crystallographic and structure-activity relationship analyses, combined with clinical data, have been crucial in this process. acs.org The continued application of these computational tools will be essential for the future development of more effective and selective radotinib-based inhibitors for research and therapeutic purposes.

Future Directions and Emerging Research Avenues for Radotinib Dihydrochloride

Elucidation of Unexplored Molecular Targets and Signaling Pathways

While the inhibitory action of radotinib (B219) on the BCR-ABL tyrosine kinase is well-established, there is a growing interest in identifying and characterizing its off-target effects and influence on other signaling pathways. patsnap.compatsnap.com Research has indicated that radotinib's therapeutic efficacy may extend beyond its primary targets, potentially involving the modulation of other kinases and signaling cascades crucial for cancer cell proliferation and survival. patsnap.com

Recent studies have begun to shed light on these unexplored avenues. For instance, research has shown that radotinib can inhibit the proliferation of multiple myeloma cells by suppressing the STAT3 signaling pathway. plos.org Specifically, it has been observed to downregulate the activity and expression of STAT3 and JAK2 proteins, which are critical for the survival and proliferation of myeloma cells. plos.orgnih.gov Furthermore, radotinib has been found to induce apoptosis in acute myeloid leukemia (AML) cells, suggesting a therapeutic potential in other hematological malignancies beyond CML. nih.gov The drug appears to promote the differentiation of AML cells and induce apoptosis in a subset of these cells, a process potentially mediated by the downregulation of the LYN kinase. nih.govnih.gov

Docking simulations have revealed that despite its structural similarity to nilotinib (B1678881), radotinib exhibits a distinct binding mode within the ABL1 kinase domain, which may account for differences in their activity against certain mutant forms of BCR-ABL1. nih.gov Further investigation into these subtle structural and functional distinctions could uncover novel targets and provide a rationale for its use in a wider range of cancers. The exploration of radotinib's impact on kinases such as c-KIT and Src family kinases, which are implicated in various cancers, also represents a promising area of future research. plos.org

Development of Advanced Preclinical Models for Disease Mimicry

To better predict the clinical efficacy and potential resistance mechanisms of radotinib, the development of more sophisticated preclinical models that accurately mimic human disease is crucial. Traditional two-dimensional cell culture systems often fail to recapitulate the complex tumor microenvironment, which plays a significant role in drug response and resistance.

Advanced preclinical models, such as patient-derived xenografts (PDXs) and three-dimensional (3D) organoid cultures, offer a more physiologically relevant context for studying radotinib's effects. PDX models, where patient tumor tissue is implanted into immunodeficient mice, can preserve the original tumor architecture and heterogeneity, providing a valuable platform for in vivo efficacy and biomarker studies. Research utilizing a xenograft animal model with IM-9 multiple myeloma cells has already demonstrated that radotinib can significantly suppress tumor growth in vivo. plos.orgnih.gov

Furthermore, the application of radotinib has been explored in preclinical models of neurodegenerative disorders. Studies in a mouse model of Parkinson's disease have shown that radotinib can cross the blood-brain barrier and exert neuroprotective effects. mdpi.comscienceofparkinsons.com It has been found to reduce the aggregation of alpha-synuclein (B15492655), a key pathological hallmark of Parkinson's, and limit associated cell loss. scienceofparkinsons.com Additionally, in models of prion disease, radotinib has been shown to inhibit the propagation of the pathological prion protein (PrPSc) and prolong survival times in infected hamsters. mdpi.comresearchgate.net These findings highlight the potential for repurposing radotinib for non-oncological indications and underscore the need for developing and utilizing advanced preclinical models that can effectively simulate the complexities of these diseases.

Integration with Omics Technologies for Comprehensive Biological Profiling

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively profile the biological effects of radotinib dihydrochloride (B599025). These high-throughput methods can provide a global view of the molecular changes induced by the drug, leading to a deeper understanding of its mechanisms of action, the identification of predictive biomarkers, and the discovery of novel therapeutic targets.

Transcriptomic and proteomic profiling can reveal the up- and down-regulation of genes and proteins in response to radotinib treatment. nih.gov Such analyses can help to construct regulatory networks and identify key signaling pathways modulated by the drug. For instance, omics studies could be employed to further elucidate the downstream effects of STAT3 and JAK2 inhibition by radotinib in multiple myeloma. plos.orgmdpi.com Network-based approaches integrating multi-omics data can help to identify molecular signatures and potential therapeutic targets in various diseases. researchgate.net

In the context of CML, quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) is already used to monitor the molecular response to TKI therapy by measuring BCR-ABL1 transcript levels. nih.gov Expanding this to a broader omics-based profiling could help to understand the mechanisms of resistance that are independent of BCR-ABL1 mutations. iiarjournals.org This comprehensive biological profiling can provide a more holistic understanding of radotinib's effects and pave the way for personalized medicine approaches.

Further Investigation of Combination Strategies in Diverse Pathological Contexts

Exploring the synergistic effects of radotinib dihydrochloride in combination with other therapeutic agents is a critical avenue for future research. Combination therapies can enhance efficacy, overcome drug resistance, and potentially allow for lower doses of individual agents, thereby reducing toxicity.

In the context of hematological malignancies, studies have already begun to investigate the potential of combination strategies. For example, research has suggested a strong synergistic effect when combining radotinib with bortezomib (B1684674) and dexamethasone (B1670325) in multiple myeloma. plos.org Further investigation into combinations with other standard-of-care agents for multiple myeloma, such as melphalan (B128) or lenalidomide, is warranted. plos.org In acute myeloid leukemia (AML), combining radotinib with cytarabine (B982) has been shown to have synergistic anti-cancer effects in vitro. researchgate.net

Beyond hematological cancers, the potential for combination therapies in other diseases is also being considered. Given the role of aberrant signaling pathways like PI3K/Akt in some cancers, combining radotinib with inhibitors of these pathways could be a promising strategy. diva-portal.org The development of resistance to targeted therapies is a significant clinical challenge, and multi-targeted interventions are seen as a valuable approach to overcome this. diva-portal.org Future research should focus on rationally designing and testing combination strategies in a variety of preclinical models to identify the most effective and tolerable regimens for different pathological contexts.

Research into Epigenetic and Transcriptional Modulations by this compound

The role of epigenetic modifications in the development and progression of cancer, as well as in the emergence of drug resistance, is increasingly recognized. Epigenetic alterations, such as DNA methylation and histone modifications, can lead to changes in gene expression without altering the underlying DNA sequence. Investigating the impact of this compound on the epigenetic landscape of cancer cells could open up new therapeutic possibilities.

In CML, it is known that a population of leukemic stem cells can persist despite TKI therapy, leading to disease recurrence. frontiersin.org This persistence is associated with both genetic and epigenetic changes. frontiersin.org For example, the BCL6 transcription factor, which is involved in epigenetic regulation, is upregulated in CML cells following TKI treatment. frontiersin.org Research into whether radotinib can modulate the expression or activity of such epigenetic regulators could provide insights into overcoming TKI resistance.

Q & A

Q. What is the primary mechanism of action of Radotinib dihydrochloride in Parkinson’s disease (PD) models, and how is this experimentally validated?

this compound selectively inhibits c-Abl tyrosine kinase, which is implicated in α-synuclein phosphorylation and aggregation. Validation involves treating primary cortical neurons with α-synuclein preformed fibrils (PFF) and measuring c-Abl activation (via pY245-c-Abl antibodies) and downstream markers like pY39-α-synuclein. Western blot analysis and immunofluorescence are critical for confirming target engagement .

Q. What are the standard in vitro models for assessing Radotinib’s neuroprotective effects?

Primary cortical neurons (7–10 DIV) treated with α-synuclein PFF are widely used. Key endpoints include:

  • LB/LN-like pathology : Quantified via pSer129-α-synuclein immunostaining.
  • Mitochondrial function : Measured using Seahorse assays for oxygen consumption rates.
  • Neuronal toxicity : Assessed via TUNEL staining and Alamar blue viability assays. Dose-response studies (50 nM–1 µM) are recommended to establish efficacy thresholds .

Q. What dosing regimens are effective in in vivo PD models, and how are pharmacokinetic properties optimized?

In A53T and APP transgenic mice, intraperitoneal (IP) administration of 5–10 mg/kg daily for 3 weeks demonstrates efficacy. Radotinib’s brain penetrance (>10× plasma concentration in rodents) is validated via LC-MS/MS of brain homogenates. Dosing frequency should align with the compound’s half-life (e.g., 12–24 hours) to maintain target inhibition .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data, such as Radotinib’s failure to reduce α-synuclein in A53T mice?

Discrepancies may arise from model-specific factors (e.g., striatal vs. cortical α-synuclein expression) or dosing timing. Mitigation strategies include:

  • Time-course studies : Administer Radotinib at earlier disease stages (e.g., pre-symptomatic).
  • Biomarker validation : Use phospho-specific antibodies to confirm target engagement despite phenotypic variability.
  • Comparative analyses : Benchmark against positive controls like Nilotinib to isolate compound-specific effects .

Q. What methodologies optimize Radotinib’s brain penetration in preclinical studies?

Techniques include:

  • Formulation adjustments : Use of solubilizing agents (e.g., cyclodextrins) to enhance bioavailability.
  • Route of administration : Direct intracranial delivery in localized models (e.g., unilateral striatal PFF injections).
  • Pharmacodynamic markers : Monitor pY39-α-synuclein reduction in cerebrospinal fluid (CSF) to confirm CNS activity .

Q. How can multi-omics approaches elucidate Radotinib’s off-target effects in long-term studies?

Integrate transcriptomics (RNA-seq) and phosphoproteomics to identify non-c-Abl pathways affected by Radotinib. For example, mitochondrial proteomics can reveal changes in Complex I activity, while lipidomics may detect alterations in ceramide species linked to neuroinflammation. Cross-validate findings with siRNA knockdown of candidate targets .

Q. What are the critical parameters for ensuring reproducibility in Radotinib toxicity assays?

  • Purity validation : Use HPLC (≥99% purity) and reference COA data for lot consistency.
  • Solvent controls : Include DMSO vehicle controls at equivalent concentrations (e.g., 0.1% v/v).
  • Blinded analysis : Implement automated image analysis (e.g., ImageJ macros) for objective quantification of pathology .

Q. How can researchers design experiments to test Radotinib’s synergy with other c-Abl inhibitors or neuroprotective agents?

Use factorial design experiments with Radotinib and agents like Nilotinib or Imatinib. Measure synergistic effects via:

  • Isobologram analysis : Calculate combination indices (CI <1 indicates synergy).
  • Pathway saturation : Assess phosphorylation of shared downstream targets (e.g., CrkL) to avoid redundant inhibition .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing dose-dependent neuroprotection data?

Apply mixed-effects models to account for intra-animal variability in longitudinal studies. For in vitro data, use non-linear regression (e.g., log[inhibitor] vs. response curves) with Hill slopes to estimate EC50 values. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .

Q. How should contradictory findings between Radotinib’s efficacy in α-synucleinopathy models versus tauopathy models be interpreted?

Contextualize results using pathway enrichment analysis (e.g., KEGG) to identify c-Abl-dependent vs. -independent mechanisms. For example, Radotinib may fail in tau models if tau hyperphosphorylation is driven by GSK-3β rather than c-Abl. Cross-validation with genetic c-Abl knockout models is essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.